molecular formula C20H14N2OS B5849811 N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide

N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide

Cat. No.: B5849811
M. Wt: 330.4 g/mol
InChI Key: HZEFCPMPXSPQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide, also known as BBIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBIC is a heterocyclic compound that contains a benzothiazole ring and a biphenylcarboxamide moiety. This compound has been studied for its potential use in various applications, including as a fluorescent probe, a corrosion inhibitor, and a potential drug candidate.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide is not fully understood, but it is believed to act through several pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to modulate cellular signaling pathways, including the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the induction of apoptosis. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to modulate cellular signaling pathways, including the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could make it a potential drug candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide in lab experiments is its high yield and purity, which makes it an ideal candidate for various applications. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has been shown to have limited stability under certain conditions, which can make it difficult to store and use in lab experiments.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science and environmental science. Furthermore, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound, which could make it more accessible for various applications.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide can be achieved through several methods, including the reaction of 2-aminobenzothiazole with 4-biphenylcarboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-4-biphenylcarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and DNA. In material science, this compound has been investigated as a corrosion inhibitor for various metals, including steel and aluminum. In environmental science, this compound has been explored as a potential agent for the removal of heavy metals from contaminated water.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEFCPMPXSPQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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